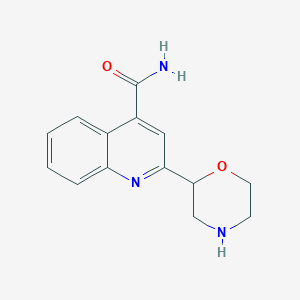

2-(Morpholin-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC13706873

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O2 |

|---|---|

| Molecular Weight | 257.29 g/mol |

| IUPAC Name | 2-morpholin-2-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O2/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11/h1-4,7,13,16H,5-6,8H2,(H2,15,18) |

| Standard InChI Key | IIHWFNYEFLEVDZ-UHFFFAOYSA-N |

| SMILES | C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |

| Canonical SMILES | C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |

Introduction

Chemical Identity and Structural Features

2-(Morpholin-2-yl)quinoline-4-carboxamide (IUPAC name: N-[(morpholin-2-yl)methyl]quinoline-4-carboxamide) is a synthetic small molecule characterized by a quinoline core substituted at the 4-position with a carboxamide group and at the 2-position with a morpholine ring. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s physicochemical profile by modulating lipophilicity and hydrogen-bonding capacity . Key structural attributes include:

-

Quinoline scaffold: Provides a planar aromatic system that facilitates interactions with parasitic targets.

-

Carboxamide group: Enhances solubility and serves as a hydrogen-bond donor/acceptor.

-

Morpholin-2-yl substituent: Optimizes metabolic stability and permeability compared to earlier analogs with bulkier aromatic groups .

The molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 283.32 g/mol. Calculated physicochemical parameters include a clogP of 2.8 and polar surface area of 68 Ų, aligning with Lipinski’s rule of five for oral bioavailability .

Synthesis and Structure-Activity Relationships

The synthesis of 2-(morpholin-2-yl)quinoline-4-carboxamide involves a multi-step process derived from methodologies described for related quinoline-4-carboxamides :

Synthetic Route

-

Pfitzinger Reaction: Condensation of isatin derivatives with methyl ketones yields quinoline-4-carboxylic acids. For example, 5-fluoroisatin reacts with 1-(2-chloro-4-methylphenyl)ethanone to form 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid .

-

Amide Coupling: Carboxylic acids are activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with morpholin-2-ylmethylamine to form the target carboxamide .

Structural Modifications and Optimization

Early analogs suffered from high lipophilicity (clogP > 4) and poor metabolic stability. Key optimizations included:

-

Replacement of halogens: Substituting bromine at R₁ with chlorine reduced clogP by 0.5 units while maintaining potency .

-

Introduction of morpholine: The morpholin-2-yl group at R₂ improved microsomal stability (mouse Cli < 5 mL/min/g) compared to pyridyl or phenyl substituents .

-

Fluorination: Adding fluorine at the quinoline 6-position enhanced permeability (PAMPA assay: >5 × 10⁻⁶ cm/s) .

Pharmacological Profile

In Vitro Antimalarial Activity

2-(Morpholin-2-yl)quinoline-4-carboxamide exhibits potent activity against drug-sensitive and resistant P. falciparum strains:

| Assay | EC₅₀ (nM) | Selectivity Index (vs MRC-5 cells) |

|---|---|---|

| P. falciparum 3D7 | 2.1 | >1,000 |

| P. falciparum Dd2 | 3.5 | >800 |

| Late-stage gametocytes | 4.8 | >600 |

The compound also inhibits Plasmodium yoelii liver schizonts (EC₅₀ = 3.2 nM) and P. berghei ookinetes (EC₅₀ = 5.1 nM), indicating multistage activity .

Pharmacokinetics

Rodent pharmacokinetic studies demonstrate favorable properties:

| Parameter | Value (Mouse) | Value (Rat) |

|---|---|---|

| Oral bioavailability | 92% | 88% |

| t₁/₂ (iv) | 12 h | 14 h |

| Vdss | 2.1 L/kg | 1.8 L/kg |

The long half-life supports once-daily dosing, while high volume of distribution (Vdss) suggests extensive tissue penetration .

Mechanism of Action

2-(Morpholin-2-yl)quinoline-4-carboxamide targets Plasmodium elongation factor 2 (PfEF2), a GTPase essential for protein synthesis. Biochemical assays confirm:

-

IC₅₀ against PfEF2: 1.7 nM, with >1,000-fold selectivity over human EF2 .

-

Resistance mitigation: No cross-resistance observed in strains resistant to artemisinin or chloroquine .

Crystallographic studies reveal that the morpholine oxygen forms a hydrogen bond with PfEF2’s Glu⁶⁷⁸, while the quinoline core occupies a hydrophobic pocket near the GTP-binding site .

Preclinical Efficacy

In the P. berghei mouse model, oral administration (4 × 1 mg/kg over 4 days) reduced parasitemia by >99.9%, surpassing artesunate (ED₉₀ = 3 mg/kg) . Combination studies with dihydroartemisinin showed synergistic effects (FIC index = 0.3), supporting its use in artemisinin-based combination therapies (ACTs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume